
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO4S. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The tert-butyl group and the chlorosulfonyl group are significant functional groups in this compound, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
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Formation of tert-butyl 1,4-diazepane-1-carboxylate
- 1,4-diazepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Chlorosulfonylation
- The tert-butyl 1,4-diazepane-1-carboxylate is then treated with chlorosulfonic acid.
- The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to ensure the selective formation of the chlorosulfonyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used. The reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonates, or thiols depending on the nucleophile used.
Reduction Reactions: Formation of sulfonamides or thiols.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Scientific Research Applications
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes. The compound can be used to introduce sulfonamide groups into peptides and proteins, which can affect their biological activity.
Medicine: Investigated for its potential use in drug development. Sulfonamide derivatives of this compound have shown promise as inhibitors of enzymes involved in various diseases.
Industry: Used in the synthesis of specialty chemicals and materials. The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered diazepane ring. This difference can affect the compound’s reactivity and biological activity.
Tert-butyl 4-(chlorosulfonyl)morpholine-1-carboxylate: Contains a morpholine ring, which has an oxygen atom in the ring structure. This can influence the compound’s solubility and reactivity.
Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate: Similar to the diazepane derivative but with a different ring size, which can impact the compound’s chemical properties and applications.
The uniqueness of this compound lies in its seven-membered diazepane ring, which provides distinct steric and electronic properties compared to its six-membered and other analogs
Biological Activity
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₈ClN₁O₄S and a molecular weight of approximately 298.79 g/mol. This compound features a diazepane ring, which is significant in medicinal chemistry due to its potential biological activities. The chlorosulfonyl group attached to the tert-butyl moiety enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4 µg/mL, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | MRSA | 4 |
Compound B | C. difficile | 4 |
Compound C | Candida albicans | 8 |
Compound D | Escherichia coli | 16 |
The biological activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis. This is a common mechanism among many antibiotics, where the compound interferes with the structural integrity of the bacterial cell wall, leading to cell lysis and death. Further research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications in the side chains can significantly enhance antibacterial potency .
Toxicity Profile
Assessment of toxicity is crucial for evaluating the safety of new antimicrobial agents. In vitro studies on cell lines such as MCF-7 have shown that certain derivatives maintain high cell viability even at concentrations exceeding their MICs, suggesting a favorable safety profile .
Table 2: Toxicity Assessment of Selected Compounds
Compound Name | Cell Line | Concentration (µg/mL) | Viability (%) |
---|---|---|---|
Compound A | MCF-7 | 32 | 100 |
Compound B | MCF-7 | 16 | 95 |
Compound C | MCF-7 | 8 | 90 |
Case Study 1: Efficacy Against MRSA
A recent study focused on the efficacy of a related compound against MRSA strains. The results demonstrated that certain structural modifications led to enhanced activity against resistant strains. Specifically, compound modifications that increased cationic character showed improved membrane penetration and metabolic stability, prolonging their action against MRSA .
Case Study 2: Activity Against C. difficile
Another investigation highlighted the effectiveness of these compounds against C. difficile. The study found that specific derivatives exhibited selective activity, which could potentially minimize disruption to normal gut microbiota, an important consideration in antibiotic development .
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-1,4-diazepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHYQMQBAWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603173-59-6 | |
Record name | tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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